4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide involves several steps. One common method includes the reaction of 4-benzylpiperazine with 2-(4-hydroxyphenyl)ethanol under specific conditions to form the intermediate 4-[2-(4-Benzylpiperazino)ethoxy]phenol. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide can be compared with similar compounds such as:
4-[2-(4-Benzylpiperazino)ethoxy]-benzene carboxylic acid: This compound has a similar structure but contains a carboxylic acid group instead of a carbohydrazide group.
4-[2-(4-Benzylpiperazino)ethoxy]phenylmethanol: This compound has a hydroxyl group instead of a carbohydrazide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c21-22-20(25)18-6-8-19(9-7-18)26-15-14-23-10-12-24(13-11-23)16-17-4-2-1-3-5-17/h1-9H,10-16,21H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQDJHRVHLTWOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)C(=O)NN)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166399 |
Source
|
Record name | 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-10-9 |
Source
|
Record name | 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937604-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.